N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

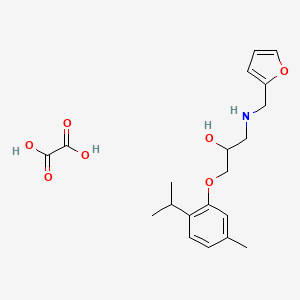

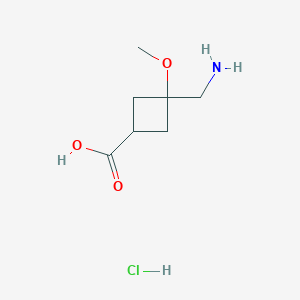

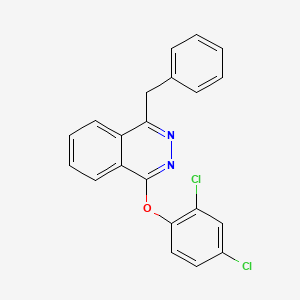

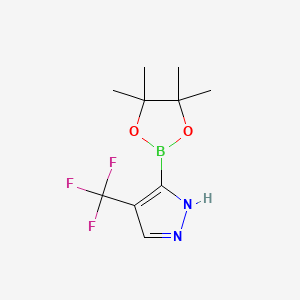

“N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide” is a complex organic compound. It contains a nitrophenyl group, a pyridazine ring, and a carboxamide group . The nitrophenyl group is a phenyl ring with a nitro group (-NO2) attached, which is a strong electron-withdrawing group. The pyridazine ring is a six-membered ring with two nitrogen atoms. The carboxamide group consists of a carbonyl group (C=O) and an amide group (NH2).

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the nitrophenyl group, the pyridazine ring, and the carboxamide group . The nitro group in the nitrophenyl group is a strong electron-withdrawing group, which would impact the electronic structure of the molecule. The pyridazine ring is a heterocyclic ring, which means it contains atoms of at least two different elements. In this case, those two elements are carbon and nitrogen .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the nitrophenyl group, the pyridazine ring, and the carboxamide group . The nitro group is a strong electron-withdrawing group, which could make the compound more reactive. The pyridazine ring and the carboxamide group could also participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the nitrophenyl group, the pyridazine ring, and the carboxamide group would impact properties such as solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research indicates that derivatives of N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide have been synthesized and evaluated for their biological activity. For instance, Heinisch et al. (1997) synthesized a series of pyridazino[3,4-b][1,5]benzodiazepin-5-ones, structurally related to the compound , and evaluated them as non-nucleoside HIV reverse transcriptase inhibitors (Heinisch, Huber, Matuszczak, Maurer, & Prillinger, 1997). Another study by Heinisch et al. (1996) explored the synthesis of similar compounds and their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors (Heinisch, Huber, Leitner, Matuszczak, Maurer, Pachler, & Prillinger, 1996).

Reactivity and Derivative Synthesis

In the field of chemistry, there is significant interest in the synthesis and reactivity of derivatives of this compound. Abdallah, Salaheldin, and Radwan (2007) conducted studies on the reactivity of 4-nitrophenyl-1-piperidinostyrene, resulting in the synthesis of various pyridazine derivatives (Abdallah, Salaheldin, & Radwan, 2007). Ibrahim and Behbehani (2014) developed a general route for synthesizing a novel class of pyridazin-3-one derivatives, showcasing the versatility of related compounds (Ibrahim & Behbehani, 2014).

Antimicrobial Activity

Some derivatives have been investigated for their antimicrobial properties. Othman and Hussein (2020) synthesized carboxamide, pyridazine, and thienopyridazine derivatives, testing them for antibacterial and antifungal activities (Othman & Hussein, 2020). Al-Kamali et al. (2014) also studied the antibacterial activity of novel thieno[2,3-c]pyridazine derivatives, highlighting the compound's potential in medicinal chemistry (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Anti-anoxic Activity

Kuno et al. (1993) synthesized derivatives like 4-(3- or 4-nitrophenyl)-6-phenylpyridines and pyridazines and tested them for anti-anoxic activity in mice, demonstrating the potential for therapeutic applications in conditions of reduced oxygen availability (Kuno, Sakai, Sugiyama, & Takasugi, 1993).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide may also interact with various biological targets, influencing a range of cellular processes.

Mode of Action

For instance, similar compounds have been shown to inhibit the replication of certain viruses . More research is needed to fully understand the specific interactions and resulting changes caused by this compound.

Biochemical Pathways

For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria

Pharmacokinetics

For instance, niclosamide has a low oral bioavailability, and its two components, DNC and HDP, follow different routes of excretion . More research is needed to understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have been shown to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects

Action Environment

It is known that the catalytic reduction of 4-nitrophenol, a related compound, can be influenced by factors such as ph, temperature, and applied potential . More research is needed to understand how environmental factors influence the action of this compound.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-nitrophenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O4/c16-10-6-5-9(13-14-10)11(17)12-7-1-3-8(4-2-7)15(18)19/h1-6H,(H,12,17)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYFLWSVZYTTOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2-(3,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2415063.png)

![3-Chloro-4-[(E)-2-cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2415070.png)